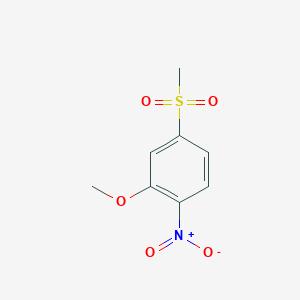
Boc-Aminooxy-PEG2-bromide
Vue d'ensemble
Description
Boc-Aminooxy-PEG2-bromide is a cleavable 2 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .
Synthesis Analysis
The synthesis of this compound involves the use of a cleavable 2 unit PEG ADC linker . The exact synthesis process is not detailed in the available resources.Molecular Structure Analysis
The molecular formula of this compound is C11H22BrNO5 . The molecular weight is 328.20 . The IUPAC name is tert-butyl N- [2- [2- (2-bromoethoxy)ethoxy]ethoxy]carbamate .Chemical Reactions Analysis
This compound is used in the synthesis of antibody-drug conjugates (ADCs) . The exact chemical reactions involved are not detailed in the available resources.Physical And Chemical Properties Analysis
This compound has a molecular weight of 328.20 and a molecular formula of C11H22BrNO5 . It is a solid substance . The solubility and other physical and chemical properties are not detailed in the available resources.Applications De Recherche Scientifique
Chemoselective Conjugation to Proteins
Boc-Aminooxy-PEG2-bromide is utilized in the synthesis of aminooxy end-functional polymers through atom transfer radical polymerization (ATRP), demonstrating its utility in preparing well-defined bioconjugates. The chemoselective oxime formation between these polymers and levulinyl-modified proteins facilitates the creation of "smart" polymer-protein conjugates, showcasing the compound's versatility in bioconjugation techniques (Heredia, Tolstyka, & Maynard, 2007).
Heterobifunctional PEG Spacer Synthesis
A novel synthesis approach for this compound as a heterobifunctional polyethylene glycol (PEG) spacer has been described. This compound, featuring aminooxy and bromide functionalities, enables straightforward conjugation to various electrophiles and/or nucleophiles, underlining its significant role in facilitating diverse chemical synthesis and modifications (Dicus & Nantz, 2006).
Drug Delivery Systems
The application of this compound extends into the development of hypoxia-sensitive drug delivery systems. This is illustrated in research designing PEG-nitroimidazole grafts for targeted and effective drug delivery to hypoxic tumor environments. The this compound contributed to the chemical and spatial structure modifications of the micelles under hypoxic conditions, enabling sensitive and fast drug release (Meng et al., 2022).
Solid-Phase Peptide Synthesis
This compound finds applications in solid-phase peptide synthesis (SPPS), where its incorporation enables the use of water as a solvent for coupling and deprotection steps. This showcases the compound's utility in enhancing the efficiency and environmental friendliness of peptide synthesis processes (Galanis, Albericio, & Grøtli, 2009).
Biocompatible Hydrogels Formation
The creation of biocompatible hydrogels through oxime click chemistry also leverages this compound. These hydrogels, capable of supporting cell adhesion and proliferation, demonstrate the compound's potential in biomedical applications, particularly in tissue engineering and regenerative medicine (Grover et al., 2012).
Mécanisme D'action
Target of Action
Boc-Aminooxy-PEG2-bromide is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of this compound are the antibodies to which it is attached. These antibodies are designed to bind to specific antigens on the surface of cancer cells, allowing the drug to be delivered directly to the target cells .
Mode of Action
The compound acts as a linker, connecting the antibody to the cytotoxic drug . It contains a cleavable 2 unit PEG (polyethylene glycol) linker . This linker is designed to be stable in the bloodstream but to break down once inside the target cell, releasing the cytotoxic drug .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the action of the ADCs. The exact pathways depend on the specific cytotoxic drug that is attached to the antibody. Generally, these drugs work by interfering with cell division, preventing the cancer cells from growing and dividing .
Pharmacokinetics
The pharmacokinetics of this compound are largely determined by the properties of the ADCs. The use of a PEG linker can improve the solubility and stability of the ADC, potentially enhancing its bioavailability . The linker is designed to be cleaved once inside the target cell, ensuring that the cytotoxic drug is only released at the site of action .
Result of Action
The result of the action of this compound is the targeted delivery of cytotoxic drugs to cancer cells. By attaching the drug to an antibody, it can be delivered directly to the cells that express the target antigen. This allows for a high concentration of the drug at the site of the tumor, while minimizing exposure to healthy cells .
Action Environment
The action of this compound and the ADCs it forms is influenced by various environmental factors. These include the presence of the target antigen on the cancer cells, the stability of the ADC in the bloodstream, and the ability of the ADC to penetrate the tumor tissue . The linker is designed to be stable in the bloodstream but to break down in the more reducing environment inside the cell .
Propriétés
IUPAC Name |
tert-butyl N-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22BrNO5/c1-11(2,3)18-10(14)13-17-9-8-16-7-6-15-5-4-12/h4-9H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLMDHDPMSCEPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



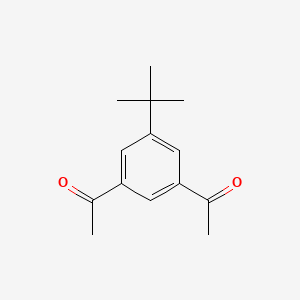
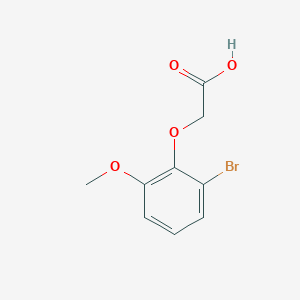
![2-[2-(2-Benzylaminoethoxy)ethoxy]ethanol](/img/structure/B3119561.png)
![N-(3,4-dimethylphenyl)-3-[2-nitro-4-(trifluoromethyl)phenoxy]thiophene-2-carboxamide](/img/structure/B3119577.png)
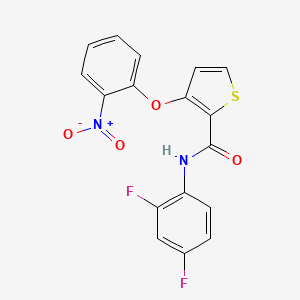
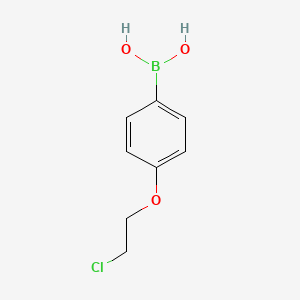
![ethyl 2-[3-cyano-6-(4-fluorophenyl)-2-oxo-1(2H)-pyridinyl]acetate](/img/structure/B3119605.png)
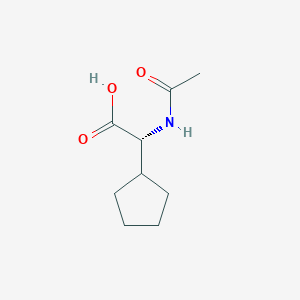
![(E)-3-[1-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide](/img/structure/B3119619.png)
![5-[N-(6-Aminohexyl)-3-E-acrylamido]-2'-deoxy-5'-O-DMT-uridine](/img/structure/B3119622.png)



